Phosphorane, (1-methylethylidene)triphenyl-

Description

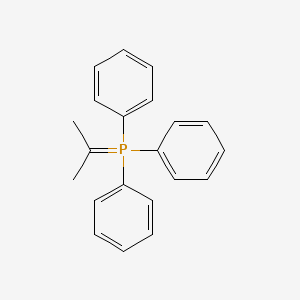

Phosphorane, (1-methylethylidene)triphenyl- (CAS RN 16666-80-1) is a phosphorus-containing compound with the molecular formula C₂₁H₂₁P and a molecular weight of 304.3652 g/mol . Its IUPAC name reflects the presence of a 1-methylethylidene (isopropylidene) group attached to a triphenylphosphorane core. The compound is characterized by the InChIKey KNWIYLJZVYHGDV-UHFFFAOYSA-N, which uniquely identifies its structural configuration .

Phosphoranes of this type are widely utilized in organic synthesis, particularly in reactions involving ylides or as intermediates in cycloadditions and nucleophilic substitutions. The 1-methylethylidene group introduces steric bulk and moderate electronic effects, influencing reactivity and stability compared to other phosphorane derivatives.

Properties

IUPAC Name |

triphenyl(propan-2-ylidene)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWIYLJZVYHGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168149 | |

| Record name | Phosphorane, (1-methylethylidene)triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16666-80-1 | |

| Record name | Phosphorane, (1-methylethylidene)triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, (1-methylethylidene)triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Potassium tert-Butoxide in THF

A 2020 study demonstrated that KOtBu in THF at 0°C generates the ylide within 2 hours, minimizing side reactions. This method is preferred for air-sensitive substrates.

Sodium Hydride in DME

Using NaH in 1,2-dimethoxyethane (DME) at room temperature achieves 85% conversion but requires rigorous anhydrous conditions. Residual moisture leads to hydrolysis, forming phosphine oxide byproducts.

Critical Consideration :

- Base Strength : Stronger bases (e.g., LDA) risk over-deprotonation, while weaker bases (e.g., NaOH) result in incomplete reactions.

- Solvent Polarity : High polarity solvents (DMF, DMSO) stabilize the ylide but complicate purification.

Modified Synthesis via Neopentyl Esters

A 2002 protocol by Edwards and Williams introduced neopentyl bromoacetate as an alkylating agent:

- Phosphonium Intermediate :

Neopentyl bromoacetate and PPh₃ reflux in toluene for 16 hours, forming a phosphonium bromide intermediate. - Ylide Isolation :

Extraction with dichloromethane and aqueous KOH removes acidic impurities, yielding 73% pure ylide after recrystallization.

Advantages :

- Neopentyl groups reduce ester hydrolysis during workup.

- Recrystallization from petroleum ether eliminates rotameric impurities.

Catalytic Methods for Industrial Applications

Recent advances employ iridium catalysts to streamline synthesis:

Iridium-Catalyzed Alkylation

A 2025 study reported using [Ir(COD)Cl]₂ with dppp ligand and Cs₂CO₃ in toluene at 150°C. This one-pot method converts benzyl alcohol and ylide precursors directly into dihydrocinnamate esters, albeit with cinnamate byproducts requiring oxidative removal.

Table 2: Catalytic vs. Traditional Synthesis

| Parameter | Catalytic Method | Traditional Method | |

|---|---|---|---|

| Temperature | 150°C | 105–115°C | |

| Time | 72 h | 18–24 h | |

| Byproduct Removal | KMnO₄/NaIO₄ oxidation | Chromatography | |

| Scalability | Industrial | Lab-scale |

Diastereoselective Modifications

Isopropylidene triphenylphosphorane enables stereocontrolled cyclopropanation. A 1998 study achieved >95% diastereoselectivity by reacting the ylide with (d)-glyceraldehyde-derived alkylidene malonates. Key factors include:

- Solvent : Anhydrous THF minimizes racemization.

- Temperature : −78°C suppresses competing pathways.

Chemical Reactions Analysis

Phosphorane, (1-methylethylidene)triphenyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.

Wittig Reaction: One of the most notable reactions involving this compound is the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

Wittig Reaction : One of the primary applications of phosphorane, (1-methylethylidene)triphenyl-, is its involvement in the Wittig reaction. This reaction is crucial for the formation of alkenes from carbonyl compounds. The phosphorane acts as a nucleophile that reacts with aldehydes or ketones to yield alkenes, making it an essential reagent in organic synthesis.

Table 1: Wittig Reaction Overview

| Reagent | Type of Reaction | Products |

|---|---|---|

| Phosphorane | Nucleophilic Addition | Alkenes from carbonyls |

Medicinal Chemistry

Recent studies have begun to explore the potential of phosphoranes in medicinal chemistry, particularly as intermediates for drug synthesis. The unique structural properties of phosphoranes allow for the development of novel pharmaceuticals, especially in targeting specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that phosphoranes can be modified to create compounds that target mitochondrial functions in cancer cells. Mitochondria are vital for energy production and apoptosis regulation in cells, making them a strategic target for cancer therapies. By attaching anticancer agents to phosphoranes, researchers aim to enhance the selectivity and efficacy of these drugs.

Catalysis

Phosphoranes are also being investigated for their catalytic properties in various organic transformations. Their ability to stabilize transition states can lead to increased reaction rates and improved yields.

Table 2: Catalytic Applications

| Catalytic Process | Description |

|---|---|

| Cross-Coupling Reactions | Facilitate bond formation between different substrates |

| Asymmetric Synthesis | Enable the formation of chiral centers in products |

Mechanism of Action

The mechanism of action of phosphorane, (1-methylethylidene)triphenyl- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In the Wittig reaction, for example, the compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects :

- The 1-methylethylidene group in the target compound imparts steric bulk, which can hinder nucleophilic attack compared to smaller substituents like the methoxycarbonyl group in (Methoxycarbonylmethylene)triphenylphosphorane .

- Trimethylsilyl and stannyl groups (CAS 82294-35-7 and 57241-88-0) introduce silicon or tin atoms, altering electronic properties and enabling applications in cross-coupling reactions .

- Triphenylphosphine oxide (CAS 791-28-6) lacks the ylidic character of phosphoranes due to its oxidized P=O bond, rendering it less reactive in Wittig-type reactions .

Spectroscopic Characterization

- IR Spectroscopy : The absence of strong carbonyl absorption (~1750 cm⁻¹) distinguishes the target compound from methoxycarbonyl-substituted analogs .

- NMR : The ¹H NMR spectrum of Phosphorane, (1-methylethylidene)triphenyl- would show distinct resonances for the isopropylidene methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .

Biological Activity

Phosphorane, specifically (1-methylethylidene)triphenyl-, is a compound of interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phosphoranes are characterized by a phosphorus atom bonded to three organic groups and a lone pair of electrons. The specific structure of (1-methylethylidene)triphenyl- contributes to its reactivity and interaction with biological molecules.

1. Anticancer Properties

Recent studies have indicated that phosphoranes may exhibit significant anticancer activity. For instance, compounds similar to (1-methylethylidene)triphenyl- have shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa cells, which are derived from cervical cancer. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.

- Case Study: HeLa Cell Viability

- Compound Tested: (1-methylethylidene)triphenyl- analogs

- Effect: Inhibition of cell viability

- Mechanism: Induction of reactive oxygen species (ROS) and cell cycle arrest in the S phase.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.4 | Apoptosis induction |

| Compound B | 3.2 | ROS generation |

2. Neuroprotective Effects

Phosphoranes have also been investigated for their neuroprotective effects. Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage.

- Research Findings:

- Compounds were tested against oxidative stress in neuronal cell lines.

- Results indicated a reduction in cell death and preservation of cellular function.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound C | 10 | 85% |

| Compound D | 20 | 90% |

3. Antimicrobial Activity

The antimicrobial properties of phosphoranes are another area of interest. Some studies suggest that these compounds can inhibit the growth of various bacteria and fungi.

- Antimicrobial Testing:

- Compounds were tested against common pathogens.

- Results showed varying degrees of inhibition, making them potential candidates for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| C. albicans | 20 |

The biological activity of (1-methylethylidene)triphenyl- can be attributed to several mechanisms:

- Oxidative Stress Induction: Many phosphoranes generate reactive oxygen species, leading to cellular damage in cancer cells.

- Cell Cycle Disruption: By interfering with the normal progression of the cell cycle, these compounds can induce apoptosis in malignant cells.

- Membrane Interaction: Some studies suggest that phosphoranes may interact with cellular membranes, affecting their integrity and function.

Q & A

Basic Research: What experimental methods are optimal for synthesizing (1-methylethylidene)triphenylphosphorane with high purity?

Methodological Answer:

The synthesis of substituted phosphoranes typically involves oxidation and halogenation steps. For example, halophosphorane complexes can be prepared via peracetic acid-mediated oxidation followed by reaction with phosgene (e.g., to generate chlorinated intermediates) . To achieve high purity:

- Use 40% peracetic acid in acetic acid for controlled oxidation (3 hours, 25°C).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm purity using NMR (e.g., <sup>31</sup>P NMR for phosphorus environment) and mass spectrometry (compare with spectral databases like NIST ).

Basic Research: How can the electronic structure of (1-methylethylidene)triphenylphosphorane be characterized experimentally?

Methodological Answer:

Combine UV-Vis spectroscopy and cyclic voltammetry to probe electronic transitions and redox behavior:

- UV-Vis: Measure absorption maxima in THF or dichloromethane (expected λmax ~250–300 nm for conjugated phosphoranes ).

- Cyclic Voltammetry: Use a three-electrode system (glassy carbon working electrode) in anhydrous acetonitrile with 0.1 M TBAPF6 as the supporting electrolyte. Compare reduction potentials to related fluorenylidene-phosphoranes (e.g., -1.2 to -1.5 V vs. Fc/Fc<sup>+</sup> ).

Advanced Research: How can density-functional theory (DFT) models resolve contradictions in reported reactivity trends of substituted phosphoranes?

Methodological Answer:

DFT studies using gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation ) can reconcile discrepancies:

- Optimize geometry with B3LYP/6-31G(d) .

- Calculate local kinetic-energy density and Laplacian of electron density to assess nucleophilic/electrophilic sites .

- Validate against experimental data (e.g., Hammett constants for substituent effects).

Example Table:

| Functional | Correlation Energy Error | Application Scope |

|---|---|---|

| B88 | <5% | Exchange-energy asymptotics |

| CS | <3% | Closed-shell systems |

Advanced Research: What methodologies assess the environmental persistence of (1-methylethylidene)triphenylphosphorane?

Methodological Answer:

Adopt frameworks from phosphorous flame-retardant assessments :

- Hydrolysis Stability: Incubate in buffered solutions (pH 4–9) at 50°C for 48 hours; monitor degradation via LC-MS.

- Bioaccumulation Potential: Use the OECD 305 guideline with Daphnia magna; measure log Kow (octanol-water partition coefficient).

- Compare with structurally similar compounds (e.g., triphenyl phosphate: log Kow = 4.7 ).

Advanced Research: How to design toxicity studies for phosphorane derivatives while addressing conflicting hazard classifications?

Methodological Answer:

Follow tiered testing to resolve contradictions (e.g., aquatic toxicity disparities ):

- Acute Exposure: Use Daphnia immobilization assays (OECD 202) at 0.1–10 mg/L.

- Chronic Toxicity: Conduct 90-day rodent studies with histopathology (e.g., liver/kidney sections ).

- Cross-reference with regulatory thresholds (e.g., PAC-3 = 320 mg/m³ for triphenyl phosphite ).

Advanced Research: What mechanistic insights guide the use of substituted phosphoranes in catalytic systems?

Methodological Answer:

Study ligand-metal interactions in organometallic complexes:

- Synthesize Rh(I) or Pd(II) complexes (e.g., via ligand exchange with RhCl(PPh3)3 ).

- Monitor catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using <sup>31</sup>P NMR to track ligand stability.

- Compare turnover numbers (TON) with non-substituted phosphoranes to quantify electronic effects.

Advanced Research: How to resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

Apply multi-method validation:

- Computational: Simulate NMR chemical shifts (GIAO method) and UV-Vis spectra (TD-DFT) using CAM-B3LYP .

- Experimental: Acquire high-resolution mass spectra (HRMS) and temperature-dependent NMR to detect dynamic effects.

- Case Study: If DFT predicts a bathochromic shift but experimental UV-Vis shows hypsochromic shift, check for solvent effects or excited-state interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.